![molecular formula C14H11F4NO B14312121 3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline CAS No. 115602-27-2](/img/structure/B14312121.png)
3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to a phenoxy group, which is further connected to an aniline moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation
Industrial Production Methods
Industrial production of this compound may involve the use of sulfur tetrafluoride for the conversion of carboxylic acids to trifluoromethyl groups . Additionally, the Swarts reaction, which involves the treatment of trihalomethyl compounds with antimony trifluoride or antimony pentachloride, can be employed to produce trifluoromethyl aromatics .
化学反应分析
Types of Reactions
3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects.
相似化合物的比较
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Uniqueness
3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
115602-27-2 |
|---|---|
分子式 |
C14H11F4NO |
分子量 |
285.24 g/mol |
IUPAC 名称 |
3-fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C14H11F4NO/c1-19-10-4-7-13(12(15)8-10)20-11-5-2-9(3-6-11)14(16,17)18/h2-8,19H,1H3 |
InChI 键 |
CVDOTMMHHAMYMQ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


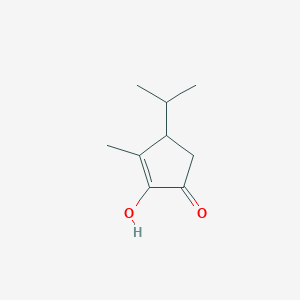
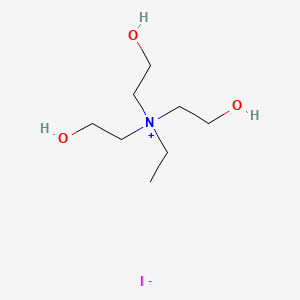
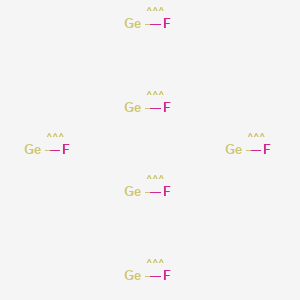
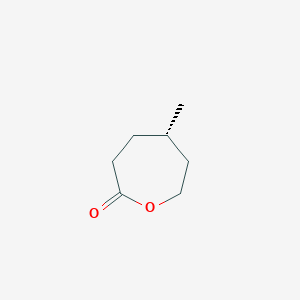
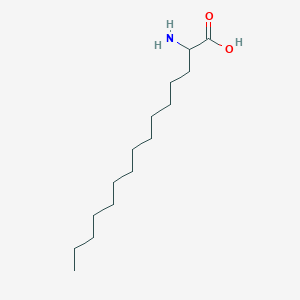
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
![Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate](/img/structure/B14312072.png)
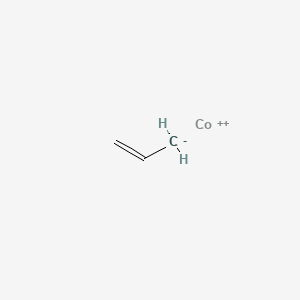

![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
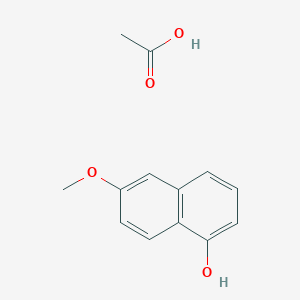
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
